1,2-Diethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

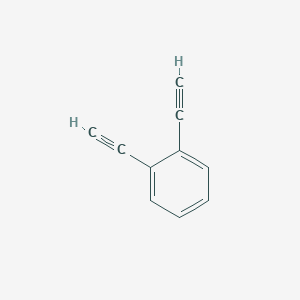

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDUPRWILCUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176204 | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26776-82-9, 21792-52-9 | |

| Record name | Benzene, o-diethynyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1,2-Diethynylbenzene

Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound featuring two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This unique ortho arrangement imparts significant reactivity, making it a valuable and versatile building block in organic synthesis and materials science. The proximity of the two highly unsaturated alkyne functionalities allows for unique intramolecular reactions and the formation of complex, rigid molecular architectures. This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-diethynylbenzene, Benzene, 1,2-diethynyl- | [1][2] |

| CAS Number | 21792-52-9 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | - |

Spectroscopic Properties

Detailed experimental spectra for the this compound monomer are not widely available in the public domain. However, analysis of its vibrational spectra and those of its isomers has been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies are readily identified.

| Spectroscopy Type | Observation | Reference |

| Infrared (IR) | Polymers of diethynylarenes show characteristic C≡C-H stretching vibrations around 3300 cm⁻¹ and C≡C stretching at approximately 2106 cm⁻¹. | - |

| ¹H NMR | Spectroscopic data for the monomer is not provided in the search results. | - |

| ¹³C NMR | Spectroscopic data for the monomer is not provided in the search results. | - |

| Rotational | 25 rotational transitions have been assigned in the 2–12 GHz frequency range. | - |

Reactivity and Key Reactions

The high degree of unsaturation and the spatial proximity of the two ethynyl groups make this compound a highly reactive molecule, serving as a precursor for novel conjugated organic polymers and complex macrocycles.[4]

Polymerization

This compound and its derivatives are known to undergo rapid, exothermic polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical properties. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.

Cycloaddition Reactions

The alkyne functionalities of this compound readily participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for constructing cyclic and heterocyclic systems.

-

[4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for building molecular complexity with high stereochemical control.[5]

-

[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-catalyzed variant (CuAAC), is a highly efficient and widely used "click" reaction.[7] It involves the reaction of an azide (B81097) with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7] Given its two alkyne groups, this compound can be used to link molecules or to form cross-linked polymeric materials.

Oxidative Coupling

Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine like TMEDA), this compound derivatives can be converted into diacetylene macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric, trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[4]

Basicity of the Dianion

In the gas phase, the dianion of this compound (ortho-diethynylbenzene dianion) is calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9] This extreme basicity highlights the fundamental chemical properties of the molecule upon deprotonation.[9]

Experimental Protocols

Synthesis via Sonogashira Coupling (General Protocol)

The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of this compound starts from 1,2-dihalobenzene and a protected alkyne like (trimethylsilyl)acetylene, followed by deprotection.

-

Coupling Reaction: To a solution of 1,2-diiodobenzene (B1346971) (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).

-

Base Addition: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (5.0 equiv), to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: After completion, quench the reaction with aqueous ammonium (B1175870) chloride, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture like THF/methanol. Add a base such as K₂CO₃ or a fluoride (B91410) source like TBAF and stir at room temperature.

-

Purification: Once deprotection is complete, perform an aqueous workup and purify the final product, this compound, by silica (B1680970) gel chromatography.

Oxidative Coupling to Form Dimeric Macrocycle

This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.[4]

-

Setup: In a flask, dissolve the this compound derivative (1.0 equiv) in o-dichlorobenzene to a final concentration of 0.01-0.025 M.

-

Catalyst Addition: Add copper(I) chloride (CuCl, 1.1 equiv).

-

Oxygenation: Bubble oxygen (O₂) continuously through the solution to maintain saturation.

-

Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion to the vigorously stirred, oxygen-saturated solution.

-

Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction by TLC for the consumption of the starting material and the formation of macrocyclic products.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and concentrate it. The macrocyclic products can be separated from the polymer by silica gel chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a representative protocol for a "click" reaction to form a bis-triazole.

-

Setup: Dissolve this compound (1.0 equiv) and an organic azide (2.1 equiv) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equiv) and a reducing agent like sodium ascorbate (B8700270) (0.2 equiv) in water.

-

Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

-

Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting bis-triazole product can be purified by silica gel chromatography or recrystallization.

Applications in Research and Drug Development

The unique structure and high reactivity of this compound make it a valuable tool for researchers.

-

Materials Science: It is a key precursor for synthesizing conjugated polymers and macrocycles, which are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.

-

Organic Synthesis: As a bifunctional building block, it enables the construction of complex, rigid molecular scaffolds and nanostructures.

-

Drug Development: While direct applications are not widespread, its derivatives are highly relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are also employed to develop drug delivery systems, such as hydrogels and nanoparticles.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause skin, eye, and respiratory irritation. [ - ]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and open flames.

-

Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may occur at elevated temperatures.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. web.mit.edu [web.mit.edu]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]

- 9. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]

- 10. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of o-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ortho-diethynylbenzene (o-DEB), a molecule of significant interest in materials science and organic synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents key reaction pathways and experimental workflows through structured diagrams.

Core Physical Properties

Table 1: Molecular and Physical Properties of Diethynylbenzene Isomers

| Property | o-Diethynylbenzene | m-Diethynylbenzene | p-Diethynylbenzene |

| Molecular Formula | C₁₀H₆[1][2] | C₁₀H₆[4] | C₁₀H₆[5][6] |

| Molecular Weight ( g/mol ) | 126.15[1][2] | 126.158[4] | 126.15[5] |

| Appearance | Colorless to pale yellow liquid or solid[3] | Clear Colourless Oil[4] | White to Gray to Brown powder to crystal[7] |

| Melting Point (°C) | Not available | -3[4] | 94-98[7] |

| Boiling Point (°C) | Not available | 206.9 (at 760 mmHg)[4] | 180[6] |

| Solubility | Not available | Slightly soluble in Chloroform and DMSO[4] | Not available |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of o-diethynylbenzene.

2.1. Infrared (IR) Spectroscopy

The ground-state infrared spectrum of o-diethynylbenzene exhibits a characteristic acetylenic C-H stretch. This fundamental stretch is observed in the region of 3000-3360 cm⁻¹ and is split due to Fermi resonance with a combination band composed of the C≡C stretch and two quanta of the C≡C-H bend.[8] In the excited electronic state (S₁), the acetylenic C-H stretch fundamental is unshifted from the ground state, but the Fermi resonance is absent.[8] A notable feature in the S₁ infrared spectrum of o-DEB is a broad absorption stretching from 3050 to 3250 cm⁻¹, which is electronic in nature.[8][9]

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectroscopy of the diethynylbenzene isomers has been studied using two-color resonant two-photon ionization (R2PI). The symmetry-allowed S₀→S₁ origin for o-diethynylbenzene is located at 33,515 cm⁻¹.[8][9] The vibronic structure extends about 2000 cm⁻¹ above the origin.[8]

Table 2: Spectroscopic Data for o-Diethynylbenzene

| Spectroscopic Technique | Key Features and Wavenumbers (cm⁻¹) |

| Infrared (IR) Spectroscopy | Acetylenic C-H stretch region: 3000-3360 (ground state, with Fermi resonance)[8] |

| Broad electronic absorption in S₁ state: 3050-3250[8][9] | |

| UV-Vis Spectroscopy (R2PI) | S₀→S₁ origin: 33,515[8][9] |

| Photoelectron Spectroscopy | Ionization Potential (eV): 8.69[9] |

Experimental Protocols

3.1. Synthesis of o-Diethynylbenzene via Sonogashira Coupling

o-Diethynylbenzene can be synthesized using a standard Sonogashira cross-coupling reaction.[8] While a specific detailed protocol for o-diethynylbenzene was not found in the search results, a general procedure is outlined below. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11]

General Protocol:

-

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in an anhydrous, anaerobic solvent (e.g., toluene (B28343) or THF).[11][12]

-

Reactant Addition: The aryl dihalide (e.g., 1,2-diiodobenzene (B1346971) or 1,2-dibromobenzene) and a protected or terminal alkyne (e.g., trimethylsilylacetylene) are added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to ensure the reaction goes to completion.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the di-silylated product.

-

Deprotection: The silyl (B83357) protecting groups are removed using a desilylating agent (e.g., potassium carbonate in methanol) to afford the terminal alkyne, o-diethynylbenzene.

3.2. Gas-Phase Synthesis of ortho-Diethynylbenzene Dianion

The highly basic ortho-diethynylbenzene dianion is synthesized in the gas phase within a mass spectrometer.[13]

Protocol:

-

Precursor Ion Generation: A diacid precursor, benzene-1,2-dipropynoic acid, is introduced into a linear quadrupole ion-trap mass spectrometer via electrospray ionization (ESI) in negative ion mode. This generates the dicarboxylate dianion [C₆H₄(C₃O₂)₂]²⁻.

-

Mass Selection: The dicarboxylate dianion is mass-selected.

-

Collision-Induced Dissociation (CID): The selected dianion is subjected to collision-induced dissociation, leading to the sequential loss of two carbon dioxide molecules. This process forms the desired ortho-diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻.[13]

References

- 1. 1,2-Diethynylbenzene | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. 1,4-Diethynylbenzene (CAS 935-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1,4-diethynylbenzene [stenutz.eu]

- 7. 1,4-Diethynylbenzene | 935-14-8 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. ijnc.ir [ijnc.ir]

- 13. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Structure of 1,2-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2-diethynylbenzene, including its key structural parameters, spectroscopic signature, and detailed experimental protocols for its synthesis and purification.

Molecular Structure and Properties

This compound, also known as o-diethynylbenzene, is an organic compound with the chemical formula C₁₀H₆.[1][2] It consists of a benzene (B151609) ring substituted at the 1 and 2 positions with ethynyl (B1212043) groups (-C≡CH). This arrangement of two reactive triple bonds in close proximity on an aromatic scaffold makes it a valuable building block in organic synthesis, particularly for the preparation of novel polymers and macrocycles with unique electronic and structural properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2][3] |

| CAS Number | 21792-52-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Table 2: Structural Parameters of the this compound Unit

The following bond lengths and angles are derived from the X-ray crystal structure of a macrocycle containing the this compound moiety. These values provide a close approximation of the geometry of the isolated molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Benzene Ring | ||

| C-C (average) | 1.39 | 120 (idealized) |

| Ethynyl Substituents | ||

| C(aromatic)-C(ethynyl) | 1.43 | |

| C≡C | 1.20 | |

| C≡C-H | 1.06 (typical) | 180 (idealized) |

| Ring-Substituent Interface | ||

| C(aromatic)-C(aromatic)-C(ethynyl) | 120 (idealized) |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Peak/Signal | Description | Reference |

| ¹H NMR (CDCl₃) | δ 7.55 (dd), 7.33 (dd), 3.38 (s) | Aromatic and acetylenic protons | |

| ¹³C NMR (CDCl₃) | δ 132.6, 128.5, 125.0, 81.8, 81.2 | Aromatic and acetylenic carbons | |

| Infrared (IR) | ν 3300 (≡C-H), 2106 (C≡C) cm⁻¹ | Characteristic triple bond stretches |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step.

2.1. Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene via Sonogashira Coupling

This procedure outlines the palladium-catalyzed Sonogashira coupling of 1,2-diiodobenzene (B1346971) with trimethylsilylacetylene (B32187).

-

Materials:

-

1,2-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (B28343), anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%), and CuI (typically 2-10 mol%).

-

Add anhydrous toluene and triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (typically 2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-bis(trimethylsilylethynyl)benzene.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

2.2. Deprotection of 1,2-Bis(trimethylsilylethynyl)benzene

This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting groups to yield this compound.

-

Materials:

-

1,2-Bis(trimethylsilylethynyl)benzene

-

Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF) or potassium carbonate in methanol (B129727)

-

Tetrahydrofuran (THF) or Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

-

Procedure using TBAF:

-

Dissolve 1,2-bis(trimethylsilylethynyl)benzene in THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TBAF solution (typically 2.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

-

Procedure using K₂CO₃/MeOH:

-

Dissolve 1,2-bis(trimethylsilylethynyl)benzene in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

-

2.3. Purification of this compound

Further purification can be achieved by recrystallization from a suitable solvent such as n-pentane at low temperatures.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of n-pentane.

-

Cool the solution to a low temperature (e.g., -20 to -78 °C) to induce crystallization.

-

Collect the purified crystals by filtration and wash with cold n-pentane.

-

Dry the crystals under vacuum.

-

Synthetic Workflow and Applications

This compound is a key precursor in the synthesis of various advanced materials. The following diagram illustrates a typical workflow from its synthesis to its application in forming polymers and macrocycles.

References

An In-depth Technical Guide to 1,2-Diethynylbenzene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diethynylbenzene, a key building block in organic synthesis and materials science. This document details its fundamental physicochemical properties, provides explicit protocols for its synthesis and purification, and presents its characteristic spectroscopic data.

Core Properties of this compound

This compound, also known as o-diethynylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₆.[1] Its structure consists of a benzene (B151609) ring substituted with two ethynyl (B1212043) groups at adjacent positions. This arrangement of pi systems imparts unique electronic and reactive properties to the molecule. The molecular weight and other key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 126.15 g/mol | [1] |

| Chemical Formula | C₁₀H₆ | [1] |

| Physical Form | Liquid | |

| Density | 0.949 g/mL at 25 °C (for 1,3-isomer) | |

| Refractive Index | n20/D 1.5820 (for 1,3-isomer) | |

| Boiling Point | 188-189 °C (for 1,3-isomer) |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is commonly achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][3]

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol outlines the synthesis of this compound from 1,2-diiodobenzene (B1346971) and a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection.

Materials:

-

1,2-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), anhydrous

-

Toluene (B28343), anhydrous

-

Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon gas supply

Procedure:

-

To a dry, argon-flushed Schlenk flask, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and anhydrous triethylamine (2.5 eq) via syringe.

-

To the stirred solution, add trimethylsilylacetylene (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir under argon for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.

-

Combine the organic filtrates and wash successively with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bis-TMS protected this compound.

-

Dissolve the crude product in tetrahydrofuran (B95107) (THF) and cool to 0 °C.

-

Add a 1M solution of TBAF in THF (2.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Experimental Protocol: Purification by Column Chromatography

The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Thin-layer chromatography (TLC) plates

-

Potassium permanganate (B83412) stain or UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexanes/ethyl acetate, 98:2 v/v).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 100% hexanes and gradually increasing the ethyl acetate concentration).

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp or by staining with potassium permanganate.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield purified this compound as a liquid.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons: multiplet in the range of 7.2-7.6 ppm; Acetylenic protons: singlet around 3.3 ppm. |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Aromatic carbons: peaks in the range of 120-135 ppm; Acetylenic carbons (C≡CH): peaks around 80-85 ppm. |

| Infrared (IR) ν (cm⁻¹) | C-H (alkynyl) stretch: ~3300 cm⁻¹; C≡C (alkynyl) stretch: ~2100 cm⁻¹; C-H (aromatic) stretch: ~3050 cm⁻¹; C=C (aromatic) stretch: ~1600, 1480 cm⁻¹.[4] |

| Mass Spectrometry (EI) m/z | Molecular ion (M⁺): 126; Key fragments may include loss of H (125), C₂H (101), and other fragments characteristic of aromatic systems. |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

The Discovery and Synthetic Utility of 1,2-Diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diethynylbenzene is a key aromatic hydrocarbon featuring two ethynyl (B1212043) groups in an ortho substitution pattern. This arrangement imparts significant reactivity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its propensity to undergo cyclization reactions, such as the Myers-Saito and Schmittel cyclizations, has positioned it as a critical precursor for the synthesis of complex polycyclic aromatic compounds and enediyne-based anticancer agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data.

Introduction

This compound, a colorless to pale yellow liquid or solid, is an organic compound of significant interest due to the high degree of unsaturation conferred by its two adjacent acetylene (B1199291) functionalities. This unique structure makes it a versatile precursor for the synthesis of novel conjugated organic polymers and macrocycles. The reactivity of the ethynyl groups allows for participation in a variety of chemical transformations, including polymerization and cross-coupling reactions, expanding its utility in synthetic organic chemistry. Notably, the ortho-diethynylbenzene dianion has been identified as one of the strongest superbases known. In the realm of drug development, this compound serves as a foundational scaffold for enediyne systems, which are capable of undergoing cycloaromatization reactions to generate potent DNA-cleaving agents.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

General Synthetic Approach: Sonogashira Coupling

A prevalent method for synthesizing this compound involves the Sonogashira coupling of 1,2-dihalobenzene with a protected acetylene, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection. The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions makes this a highly effective route.

Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection

This protocol outlines the synthesis of this compound from 1,2-diiodobenzene.

Step 1: Synthesis of 1,2-Bis(trimethylsilylethynyl)benzene

-

Materials:

-

1,2-Diiodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (B28343), anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%), and copper(I) iodide (typically 1-2 mol%).

-

Add anhydrous toluene and triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (a slight excess, e.g., 2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 1,2-bis(trimethylsilylethynyl)benzene.

-

Step 2: Deprotection to this compound

-

Materials:

-

1,2-Bis(trimethylsilylethynyl)benzene

-

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate

-

Tetrahydrofuran (THF) or methanol (B129727)

-

Water

-

-

Procedure:

-

Dissolve 1,2-bis(trimethylsilylethynyl)benzene in a suitable solvent such as THF or methanol.

-

Add a deprotecting agent. A common method is the use of a solution of tetrabutylammonium fluoride (TBAF) in THF. Alternatively, potassium carbonate in methanol can be used for a milder deprotection.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.

-

Quench the reaction with water and extract the product with a solvent like dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation to obtain the final product.

-

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound derivatives.

| Starting Material | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 70 | 12 | >90 | |

| 1-Iodo-2-ethynylbenzene | - | - | - | - | - | - | - |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 2H, Ar-H), ~3.4 (s, 2H, C≡C-H) ppm |

| ¹³C NMR (CDCl₃) | δ ~132.8, 129.5, 125.4 (Ar-C), ~82.7 (Ar-C≡C), ~80.9 (C≡C-H) ppm |

| Infrared (IR) | ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch) |

| Mass Spectrometry (MS) | m/z 126 (M⁺) |

Note: Exact peak positions may vary slightly depending on the solvent and instrument.

Key Reactions of this compound

The proximate ethynyl groups of this compound enable a rich variety of cyclization reactions, forming polycyclic aromatic systems. The Myers-Saito and Schmittel cyclizations are two prominent examples that proceed through radical intermediates.

Myers-Saito Cyclization

The Myers-Saito cyclization is a thermal or photochemical reaction of an enyne-allene system to form a biradical species. While this compound itself is not an enyne-allene, its derivatives can be readily converted into such structures. This cyclization is a key step in the mechanism of action of several enediyne anticancer antibiotics.

The overall transformation involves the formation of a highly reactive 1,4-diradical, which can then abstract hydrogen atoms from a suitable donor, such as the DNA backbone, leading to DNA cleavage.

Schmittel Cyclization

The Schmittel cyclization is a related thermal rearrangement of enyne-allenes that proceeds via a C²-C⁶ cyclization to form a five-membered ring containing a vinyl radical. This pathway often competes with the Myers-Saito cyclization. The regiochemical outcome is influenced by the substitution pattern on the enyne-allene backbone.

Applications in Drug Development

The structural motif of this compound is a cornerstone in the design of enediyne-based anticancer agents. These compounds are among the most potent antitumor agents discovered and function by undergoing a Bergman or Myers-Saito cyclization to generate diradicals that cause double-stranded DNA cleavage, leading to apoptosis of cancer cells.

The design of synthetic enediynes often incorporates a "triggering" mechanism to control the activation of the cyclization reaction, enhancing selectivity towards tumor cells. For example, pH-sensitive protecting groups can be used to initiate the cyclization cascade in the acidic tumor microenvironment.

Visualizations

Synthetic Workflow and Reaction Mechanisms

Caption: Synthetic workflow for this compound.

Caption: The Myers-Saito cyclization pathway.

Caption: The Schmittel cyclization pathway.

Conclusion

This compound is a molecule of considerable synthetic importance, bridging fundamental organic chemistry with cutting-edge applications in materials science and medicine. The development of efficient synthetic routes, primarily through palladium-catalyzed cross-coupling reactions, has made this compound and its derivatives readily accessible for further investigation. Its unique reactivity, particularly in undergoing cycloaromatization reactions, continues to inspire the design of novel functional materials and potent therapeutic agents. This guide provides a foundational understanding of the core aspects of this compound chemistry, intended to aid researchers and professionals in harnessing its synthetic potential.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of 1,2-Diethynylbenzene

Abstract

This compound (o-DEB) is a versatile organic compound characterized by two ethynyl (B1212043) groups on adjacent positions of a benzene (B151609) ring.[1][2] This unique arrangement of reactive triple bonds in close proximity imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis, materials science, and for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on its participation in cycloaromatization, polymerization, cycloaddition, and metal-catalyzed reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in research and development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₆, is an aromatic hydrocarbon whose structure is foundational to a class of compounds known as enediynes.[1][4] The two acetylenic functionalities are held in a rigid, coplanar orientation by the benzene scaffold, which is the primary source of its unique chemical behavior. This steric constraint facilitates intramolecular reactions that are not readily observed in other diethynylarene isomers. Its utility spans from creating novel conjugated polymers and macrocycles to serving as a key structural motif in the design of anticancer agents that leverage its ability to undergo specific cycloaromatization reactions.[1][5][6]

Synthesis of this compound

The preparation of this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

General Synthetic Workflow

A typical synthesis starts from a 1,2-dihalo-substituted benzene, which is coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). The subsequent deprotection of the silyl (B83357) groups yields the target this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Alkyl-3,4-diethynylbenzenes

The following protocol is adapted from the synthesis of this compound derivatives.[5]

-

Palladium-Catalyzed Cross-Coupling: To a solution of a 1,2-diiodo- R-benzene derivative, add catalytic amounts of (Ph₃P)₂PdCl₂ (5%) and CuI (5%) in an amine solvent such as diisopropylamine.

-

Acetylene Addition: Add trimethylsilylacetylene (TMSA) to the reaction mixture. The reaction typically proceeds at room temperature. For less reactive substrates, gentle heating may be required.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection: The resulting bis(trimethylsilyl) protected compound is dissolved in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). An aqueous solution of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.

-

Final Purification: Once the deprotection is complete (monitored by TLC/GC), the product is extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization to yield the final this compound derivative. For alkyl derivatives, yields for the cross-coupling step can exceed 90%.[5]

Core Reactivity

Bergman Cyclization

The Bergman cyclization is a hallmark reaction of enediynes, including this compound.[6][7] This thermally induced pericyclic reaction transforms the enediyne into a highly reactive p-benzyne diradical (1,4-didehydrobenzene).[7][8] This diradical can then abstract hydrogen atoms from a suitable donor, leading to aromatization.[7][9] This reactivity is the basis for the antitumor properties of several natural products.[6][9]

Caption: The Bergman cyclization pathway of this compound.

The activation energy (Ea) for the cyclization of this compound is a key quantitative parameter that defines its reactivity in this context.

| Compound | Activation Energy (Ea) in kcal/mol | Reference |

| This compound | 25.1 | [8] |

| Pyridine-fused enediyne | 21.5 | [8] |

| Pyrimidine-fused enediyne | 16.1 | [8] |

3.1.1. Experimental Protocol: Kinetic Analysis of Bergman Cyclization [10]

-

Solution Preparation: A volumetric flask is charged with the enediyne (e.g., this compound), an internal standard (e.g., 1,2,3,4-tetraphenylnaphthalene), and a hydrogen donor (e.g., 1,4-cyclohexadiene). The flask is filled to the mark with a high-boiling solvent like chlorobenzene.

-

Sample Aliquoting: Approximately fifteen capillary melting-point tubes are filled with ~75 µL of this solution for each temperature to be studied.

-

Degassing: The capillary tubes are frozen using liquid nitrogen, degassed under high vacuum, and sealed to eliminate "dead volume."

-

Thermolysis: The sealed tubes are placed in a preheated oil bath set to a constant temperature. Tubes are removed at various time intervals over a period of 2-3 half-lives.

-

Analysis: The reaction mixtures are diluted with hexane (B92381) and analyzed by HPLC. The concentrations of the starting enediyne and the naphthalene product are determined from a linear calibration plot, normalized against the internal standard.

-

Data Fitting: The concentration of the enediyne versus time is fitted to a single-exponential-decay rate equation to determine the pseudo-first-order rate constant (k_eff) at each temperature. Activation energies are then determined from an Arrhenius plot.

Polymerization and Macrocyclization

The proximate ethynyl groups of this compound make it an excellent monomer for both polymerization and the synthesis of novel macrocycles.

3.2.1. Oxidative Coupling

Under oxidative coupling conditions (e.g., using a CuCl/TMEDA/O₂ system), this compound derivatives can form diacetylene macrocycles.[5][11] The size of the resulting macrocycle (dimer, trimer, tetramer) can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[5][12]

| R-Group on Benzene | Monomer Concentration | Method | Dimer (n=1) Yield | Trimer (n=2) Yield | Tetramer (n=3) Yield | Reference |

| C₄H₉ | 0.025 M | A | 74% | 15% | 11% | [5] |

| C₆H₁₃ | 0.025 M | A | 70% | 19% | 11% | [5] |

| C₁₀H₂₁ | 0.025 M | A | 64% | 22% | 14% | [5] |

| C₁₂H₂₅ | 0.025 M | A | 60% | 24% | 16% | [5] |

Method A: 1.1 equiv CuCl, 23 equiv TMEDA, O₂ bubbling in o-dichlorobenzene.[5]

These strained dimeric macrocycles are highly reactive and can undergo rapid, exothermic polymerization at temperatures between 100-125 °C.[5]

3.2.2. Metal-Catalyzed Polymerization

Various transition metal catalysts can be used to polymerize this compound.[13][14] Rhodium-based catalysts, for example, can produce insoluble poly(o-diethynylbenzene) powders where a significant portion of the second ethynyl group remains unreacted.[14] In contrast, catalysts based on WCl₆ or MoCl₅ can polymerize derivatives like 1-ethynyl-2-phenylethynylbenzene to yield soluble polymers with molecular weights ranging from 6,300 to 72,000.[14]

Cycloaddition and Intramolecular Cyclization Reactions

The di-alkyne structure is amenable to various cycloaddition reactions.

3.3.1. Reaction with Iodine

Strained dimeric macrocycles derived from this compound react with iodine to undergo an intramolecular cyclization, forming a new 20π electron tetraiodide fused ring system.[5] This demonstrates the high reactivity of the strained diacetylene linkages within the macrocycle.

3.3.2. [4+2] Cycloadditions with Benzynes

Benzynes generated from o-(trimethylsilyl)aryl triflates can participate in intramolecular [4+2] cycloadditions with conjugated enyne systems tethered to the benzyne (B1209423) precursor.[15] While not a direct reaction of this compound itself, this highlights the utility of the o-dialkynylarene motif in constructing complex polycyclic aromatic compounds at room temperature.[15]

Hydrometalation Reactions

The terminal alkyne groups of this compound can undergo hydrometalation reactions with reagents from groups 13 and 14, leading to the formation of bidentate Lewis acids.[16]

Caption: General scheme for hydrometalation of this compound.

3.4.1. Hydrosilylation, Hydroboration, and Hydroalumination

-

Hydrosilylation: In the presence of Karstedt's catalyst, silanes such as HSiClMe₂, HSiCl₂Me, and HSiCl₃ add across the triple bonds to give terminally silylated products in nearly quantitative yields. The addition is highly selective for the trans product.[16]

-

Hydroboration: Reaction with Piers' borane (B79455) (HB(C₆F₅)₂) also proceeds with high trans selectivity to yield a bidentate boron Lewis acid.[16]

The resulting vinyl C=C double bonds exhibit a slight twist out of the benzene plane, with torsion angles around 24-27°.[16]

| Hydrometalation Reagent | Product | Key Feature | Reference |

| HSiCl₃ | 1,2-bis[(E)-2-(trichlorosilyl)vinyl]benzene | trans-addition, Si-Si distance: 6.9 Å | [16] |

| HB(C₆F₅)₂ | 1,2-bis[(E)-2-(bis(perfluorophenyl)boranyl)vinyl]benzene | trans-addition, B-B distance: 7.3 Å | [16] |

| HAlBis₂ | 1,2-bis[(E)-2-(bis(trimethylsilyl)methyl)aluminyl)vinyl]benzene | trans-addition | [16] |

Anionic Reactivity

Upon deprotonation of both terminal acetylenes, the resulting ortho-diethynylbenzene dianion is calculated to be one of the strongest superbases known.[17] Its proton affinity is calculated to be 1,843.987 kJ/mol.[17] In the gas phase, this dianion has been generated via electrospray ionization and collision-induced dissociation. Its extreme basicity was demonstrated by its reaction with benzene, which resulted in the formation of the phenyl anion.[17]

Applications in Drug Development and Materials Science

-

Drug Development: The ability of the this compound core to undergo the Bergman cyclization is of significant interest in the design of anticancer agents.[8][9] By incorporating this moiety into larger molecules that can target DNA, the in-situ generation of the p-benzyne diradical can induce DNA cleavage, leading to apoptosis in cancer cells.[9]

-

Materials Science: As a monomer, this compound is a precursor to conjugated polymers and macrocycles with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1][5] The resulting highly unsaturated materials possess interesting optical and electronic properties.[1] The bidentate Lewis acids derived from it also open avenues for catalysis and sensor development.[16]

Conclusion

This compound possesses a rich and multifaceted reactivity profile governed by the close proximity of its two ethynyl groups. From the elegant and potent Bergman cyclization to its utility in forming complex macrocycles, polymers, and organometallic structures, it remains a molecule of high interest. Understanding its fundamental reaction pathways, as detailed in this guide, is crucial for harnessing its potential in the synthesis of advanced materials and the development of next-generation therapeutics.

References

- 1. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mit.edu [web.mit.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bergman cyclization - Wikipedia [en.wikipedia.org]

- 8. cscdb.nku.edu [cscdb.nku.edu]

- 9. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.tcu.ac.jp [research.tcu.ac.jp]

- 15. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bidentate Lewis Acids Derived from o‐Diethynylbenzene with Group 13 and 14 Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene, also known by its IUPAC name This compound , is an organic compound featuring two ethynyl (B1212043) groups attached to adjacent carbon atoms on a benzene (B151609) ring.[1] This unique structure, with its high degree of unsaturation, imparts significant reactivity, making it a valuable building block in organic synthesis and materials science.[2] Its applications range from the synthesis of novel conjugated polymers and macrocycles to its use in developing advanced materials for electronics, such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its properties, synthesis, and key experimental protocols relevant to its application in research and development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | o-diethynylbenzene, Benzene, 1,2-diethynyl- | [1][2] |

| CAS Number | 21792-52-9 | [4] |

| Molecular Formula | C₁₀H₆ | [1][2][4] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 200.3 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 62.4 ± 16.7 °C | [5] |

| InChI Key | CBYDUPRWILCUIC-UHFFFAOYSA-N | [1] |

| SMILES | C#CC1=CC=CC=C1C#C | [1] |

Synthesis and Reactivity

This compound is a versatile precursor for a variety of complex organic structures. Its reactivity is dominated by the two terminal alkyne functionalities, which can undergo a range of chemical transformations.

Synthesis of this compound Derivatives

Derivatives of this compound can be prepared using cross-coupling reactions.[3] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed. These reactions typically involve the coupling of an aryl halide (e.g., 1,2-diiodobenzene) with a terminal alkyne (e.g., (trimethylsilyl)acetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[3]

Oxidative Coupling and Macrocyclization

One of the most significant reactions of this compound derivatives is their oxidative coupling to form diacetylene macrocycles.[3][6] This reaction, often carried out using a copper(I) salt and an amine base in the presence of oxygen, can yield cyclic dimers, trimers, and higher-order macrocycles.[3] The distribution of these products can be controlled by reaction conditions such as concentration.[3] These macrocycles are of interest as precursors to novel conjugated organic polymers.[3][6]

Polymerization

The ethynyl groups of this compound and its derivatives make them suitable monomers for polymerization. The highly strained dimeric macrocycles can undergo rapid, exothermic polymerization at elevated temperatures.[3] Additionally, anionic polymerization of diethynylbenzene isomers (such as p-diethynylbenzene) using initiators like n-butyllithium can produce strictly linear, soluble polymers with high thermal stability.[7] These polymers possess reactive side groups that can be further functionalized.[7]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound and its derivatives.

Protocol 1: Synthesis of Diacetylene Macrocycles via Oxidative Coupling

This protocol is adapted from a procedure for the one-step synthesis of dimeric macrocycles from this compound derivatives.[3]

Objective: To synthesize a dimeric diacetylene macrocycle from a this compound derivative.

Materials:

-

This compound derivative (1)

-

Copper(I) chloride (CuCl)

-

o-Dichlorobenzene (solvent)

-

Tetramethylethylenediamine (TMEDA)

-

Oxygen (gas)

-

Silica (B1680970) gel for chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Prepare a dilute solution of the this compound derivative (1) in o-dichlorobenzene (e.g., 0.025 M).

-

Add 1.1 equivalents of CuCl to the solution.

-

Saturate the mixture with oxygen by continuous bubbling.

-

Initiate the reaction by adding a large excess (e.g., 23 equivalents) of TMEDA to the solution.

-

Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by an appropriate method (e.g., TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to separate the macrocyclic products from the polymer byproduct.

-

Isolate the desired dimeric macrocycle (2) from larger macrocycles by fractional recrystallization.

Expected Outcome: This procedure, particularly with bulky alkyl side chains on the benzene ring, can produce the dimeric macrocycle in high yields (up to 74%).[3]

Protocol 2: Anionic Polymerization of a Diethynylbenzene Isomer

This protocol is based on the anionic polymerization of p-diethynylbenzene and serves as a representative method for synthesizing linear polymers from diethynylbenzene monomers.[7]

Objective: To synthesize a linear poly-p-diethynylbenzene.

Materials:

-

p-Diethynylbenzene (DEB)

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Hexamethylphosphoramide (HMPA) (polar solvent)

-

Toluene (solvent)

-

Hexane (precipitating agent)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve p-diethynylbenzene in toluene.

-

Add HMPA to the solution. The use of a polar solvent like HMPA is crucial for synthesizing a completely linear and soluble polymer.[7]

-

Cool the solution to the desired reaction temperature.

-

Slowly add a solution of n-BuLi in hexane to initiate the polymerization.

-

Stir the reaction mixture for the specified time to allow for polymer chain growth.

-

Terminate the polymerization by adding a quenching agent (e.g., methanol).

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like hexane.

-

Isolate the polymer by filtration, wash it with hexane, and dry it under vacuum.

Expected Outcome: A completely linear, soluble poly-p-diethynylbenzene that is free from branching and phenylene fragments.[7] The resulting polymer exhibits high thermal and thermo-oxidative stability.[7]

Applications in Drug Discovery and Materials Science

While direct applications of this compound in drug molecules are not prominent, its unique structure and reactivity make it a valuable tool in broader chemical and pharmaceutical research:

-

Advanced Materials: As a precursor, it is instrumental in creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in catalysis and separation technologies.[8]

-

Organic Electronics: Its derivatives are used to synthesize conjugated polymers and materials for OLEDs and other optoelectronic devices.[2][8]

-

Click Chemistry: The terminal alkyne groups are ideal handles for participating in cycloaddition reactions, a cornerstone of "click chemistry." This bioorthogonal reaction is widely used in drug delivery, bioconjugation, and the functionalization of surfaces.[9]

-

Multicomponent Reactions (MCRs): The principles of efficient synthesis embodied by building blocks like this compound are central to MCRs, which are increasingly used to rapidly generate libraries of complex molecules for drug discovery, including the development of new anticancer agents.[10]

This compound is a highly reactive and versatile organic compound. Its utility as a building block for macrocycles, polymers, and complex molecular architectures makes it a compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. The experimental protocols provided herein offer a starting point for harnessing its synthetic potential in the laboratory. Continued exploration of the chemistry of this compound and its isomers is expected to lead to further innovations in advanced materials and synthetic methodologies.

References

- 1. This compound | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 21792-52-9: this compound | CymitQuimica [cymitquimica.com]

- 3. web.mit.edu [web.mit.edu]

- 4. This compound [webbook.nist.gov]

- 5. Benzene,1,2-diethynyl-(9CI) | CAS#:21792-52-9 | Chemsrc [chemsrc.com]

- 6. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]

- 7. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

early studies on diethynylbenzene isomers

A Technical Guide to the Early Studies of Diethynylbenzene Isomers

The most common early synthetic route to diethynylbenzene isomers involves a two-step process starting from the corresponding divinylbenzene (B73037) isomers. The first step is the bromination of the vinyl groups to form a tetrabromoethylbenzene intermediate. This is followed by a dehydrobromination reaction, typically using a strong base, to eliminate four equivalents of hydrogen bromide and form the desired diethynylbenzene. This general transformation is depicted below.

Theoretical Studies of 1,2-Diethynylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethynylbenzene (o-DEB) is an aromatic hydrocarbon characterized by two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This seemingly simple molecule holds significant theoretical and practical interest due to its unique electronic structure and reactivity. As a member of the enediyne family, it is a precursor to complex macrocycles and polymers and serves as a fundamental model for studying the Bergman cyclization, a reaction of profound importance in the mechanism of action of several natural anticancer agents.[1][2] This guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic and structural properties, reactivity, and potential applications in drug development.

Molecular Structure and Electronic Properties

The geometry and electronic landscape of this compound have been investigated using various computational methods. While a complete, unified set of high-level theoretical data is not available in a single source, this section consolidates available information and provides a protocol for its generation.

Optimized Geometry

The equilibrium geometry of this compound has been a subject of theoretical calculations, often in the context of broader studies on enediynes or substituted benzenes. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* or larger basis set is a commonly employed and reliable method for geometry optimization of such systems.[3][4]

Table 1: Calculated Geometric Parameters of this compound (Note: The following data is a representative set based on typical DFT calculations. For mission-critical applications, it is recommended to perform dedicated calculations as described in Protocol 1.)

| Parameter | Bond/Angle | Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.405 | |

| C2-C3 | 1.398 | |

| C3-C4 | 1.401 | |

| C4-C5 | 1.401 | |

| C5-C6 | 1.398 | |

| C6-C1 | 1.405 | |

| C1-C7 | 1.435 | |

| C2-C9 | 1.435 | |

| C7-C8 | 1.215 | |

| C9-C10 | 1.215 | |

| C8-H11 | 1.065 | |

| C10-H12 | 1.065 | |

| Bond Angles (º) | ||

| C6-C1-C2 | 119.5 | |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 119.8 | |

| C3-C4-C5 | 120.2 | |

| C4-C5-C6 | 119.8 | |

| C5-C6-C1 | 120.5 | |

| C2-C1-C7 | 120.3 | |

| C6-C1-C7 | 120.2 | |

| C1-C2-C9 | 120.3 | |

| C3-C2-C9 | 119.2 | |

| C1-C7-C8 | 178.5 | |

| C2-C9-C10 | 178.5 | |

| Dihedral Angles (º) | ||

| C3-C2-C1-C6 | 0.0 | |

| C7-C1-C2-C9 | 0.0 |

Experimental Protocol: Geometry Optimization

Protocol 1: DFT Geometry Optimization of this compound

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d,p).

-

Input File (Gaussian):

-

Execution: Run the calculation. The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

-

Analysis: Extract the optimized coordinates, bond lengths, and bond angles from the output file.

Molecular Orbitals and Electronic Transitions

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G)* (Note: These are representative values. For precise data, perform calculations as per Protocol 2.)

| Property | Value (eV) |

| HOMO-1 Energy | -7.85 |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.23 |

| LUMO+1 Energy | -0.45 |

| HOMO-LUMO Gap | 5.29 |

The HOMO is typically a π-orbital delocalized over the benzene ring and the ethynyl groups, while the LUMO is a π*-orbital. This π-conjugation leads to a smaller HOMO-LUMO gap compared to benzene, indicating greater reactivity and a propensity for electronic transitions at lower energies.

Experimental Protocol: Electronic Properties Calculation

Protocol 2: Calculation of Molecular Orbitals and Electronic Properties

-

Software: Gaussian 16 or similar.

-

Method: Use the optimized geometry from Protocol 1. Perform a single-point energy calculation.

-

Functional: B3LYP.

-

Basis Set: 6-31G(d,p).

-

Keywords: Pop=Full to obtain detailed orbital information.

-

Input File (Gaussian):

(This assumes the optimized geometry is in the checkpoint file from the previous calculation.)

-

Execution and Analysis: Run the calculation and extract the molecular orbital energies from the output file. The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

Vibrational Spectroscopy

Theoretical vibrational analysis provides valuable insights into the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding normal modes can aid in the interpretation of experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound (B3LYP/6-31G)* (Note: Frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G to better match experimental data. Unscaled values are presented here.)*

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3315 | 65.4 | Acetylenic C-H stretch (symmetric) |

| 3314 | 58.2 | Acetylenic C-H stretch (asymmetric) |

| 2155 | 12.1 | C≡C stretch (symmetric) |

| 2153 | 15.8 | C≡C stretch (asymmetric) |

| 1580 | 2.5 | Aromatic C-C stretch |

| 1475 | 5.3 | Aromatic C-C stretch |

| 750 | 85.7 | Aromatic C-H out-of-plane bend |

Experimental IR spectra of jet-cooled this compound have identified the S₀-S₁ origin at 33,515 cm⁻¹. The acetylenic C-H stretch fundamental in the ground state is observed to be split due to Fermi resonance.

Reactivity: The Bergman Cyclization

A cornerstone of this compound's reactivity is its propensity to undergo the Bergman cyclization, a thermal or photochemical reaction that converts the enediyne moiety into a highly reactive p-benzyne diradical.[5] This reaction is of immense interest in the context of drug development, as the diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand cleavage and cell death.[2]

Theoretical Investigation of the Reaction Pathway

Computational chemistry is an indispensable tool for elucidating the mechanism and energetics of the Bergman cyclization. Calculations can provide the geometries of the reactant, transition state, and product, as well as the activation energy (ΔG‡) and reaction energy (ΔG).

Table 4: Calculated Energetics for the Bergman Cyclization of this compound (Note: Values are highly dependent on the level of theory. These are representative values from DFT studies on similar systems.)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | ~28 - 34 |

| Reaction Energy (ΔG) | ~8 - 12 (endothermic) |

The transition state for the Bergman cyclization involves the partial formation of the new carbon-carbon bond between the two ethynyl groups. The distance between these two carbons is a critical parameter in determining the activation barrier.

Experimental Protocol: Transition State Search and IRC Calculation

Protocol 3: Locating the Bergman Cyclization Transition State

-

Software: Gaussian 16 or similar.

-

Method: DFT (B3LYP/6-31G(d,p)).

-

Procedure: a. Initial Guess: Start with a geometry intermediate between the reactant and the p-benzyne product. A QST2 or QST3 calculation can be used to provide an initial guess for the transition state. b. Transition State Optimization: Perform a transition state optimization using the Opt=(TS,CalcFC,NoEigentest) keyword. c. Frequency Calculation: Run a frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. d. Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation (IRC) to confirm that the transition state connects the reactant and product minima.

-

Analysis: Extract the geometry of the transition state, the activation energy, and the reaction energy from the calculations.

Relevance to Drug Development

The enediyne scaffold, for which this compound is a fundamental building block, is the "warhead" in a class of potent anticancer antibiotics.[1][2] The ability of these molecules to undergo the Bergman cyclization at or near physiological temperatures and generate DNA-cleaving diradicals is the basis of their cytotoxicity.

Theoretical studies play a crucial role in the design of novel enediyne-based therapeutic agents. By computationally modeling the effects of substituents on the this compound core, researchers can tune the activation barrier for the Bergman cyclization. The goal is to design prodrugs that are stable under normal physiological conditions but are "triggered" to cyclize under the specific conditions of a tumor microenvironment (e.g., lower pH, hypoxia).

Computational screening of substituted this compound derivatives can predict their cyclization kinetics, allowing for the rational design of compounds with desired reactivity profiles. This in silico approach can significantly accelerate the discovery and optimization of new enediyne-based anticancer drugs. For instance, theoretical calculations can help identify substituents that lower the activation energy of the Bergman cyclization, making the molecule more potent.[6][7]

Conclusion

This compound is a molecule of rich theoretical interest with significant implications for materials science and drug discovery. Computational chemistry provides powerful tools to investigate its structure, electronic properties, and reactivity in detail. The protocols and data presented in this guide offer a framework for researchers to understand and further explore the fascinating chemistry of this fundamental enediyne. The continued synergy between theoretical predictions and experimental validation will undoubtedly lead to new discoveries and applications for this compound and its derivatives.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Spectroscopic Data of 1,2-Diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction